molecular formula C17H20N4O B5413794 2-(3-METHYLPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE

2-(3-METHYLPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B5413794
M. Wt: 296.37 g/mol
InChI Key: WIOFRFCRCNPOSS-UHFFFAOYSA-N
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Description

2-(3-METHYLPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHYLPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE typically involves multi-step organic reactions. One common method includes the reaction of 3-methylbenzoyl chloride with 4-(2-pyrimidinyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHYLPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-(3-METHYLPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-METHYLPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 4-[7-(4-methylphenyl)-5-phenyl-4-pyrrolo[2,3-d]pyrimidinyl]morpholine
  • 2-[3-[(4-methylphenyl)methyl]-7-oxo-6-triazolo[4,5-d]pyrimidinyl]-N-(2-oxolanylmethyl)acetamide

Uniqueness

Compared to similar compounds, 2-(3-METHYLPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE stands out due to its unique combination of aromatic and heterocyclic structures, which confer distinct chemical properties and potential applications. Its specific molecular interactions and biological activities make it a valuable compound for further research and development.

Properties

IUPAC Name

2-(3-methylphenyl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-14-4-2-5-15(12-14)13-16(22)20-8-10-21(11-9-20)17-18-6-3-7-19-17/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOFRFCRCNPOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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